molecular formula C41H73N6O9P B12407619 C12 NBD Sphingomyelin

C12 NBD Sphingomyelin

Cat. No.: B12407619
M. Wt: 825.0 g/mol
InChI Key: FCQMKLRMKNYONQ-YPGNEAGUSA-N
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Description

Structural Elucidation and Molecular Configuration

This compound (chemical name: N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine) is a synthetic sphingolipid derivative with the molecular formula $$ \text{C}{41}\text{H}{73}\text{N}{6}\text{O}{9}\text{P} $$ and a molecular weight of 825.0 g/mol. Its structure comprises three distinct components:

  • Sphingosine backbone : An 18-carbon amino alcohol (d18:1) with a trans double bond at the 4-5 position.
  • C12 fatty acid : A dodecanoic acid (12:0) linked to the sphingosine via an amide bond.
  • NBD fluorophore : A nitrobenzoxadiazole group attached to the fatty acid through a 12-carbon spacer.

The phosphocholine head group at the 1-hydroxyl position of sphingosine distinguishes sphingomyelins from other ceramide derivatives. Notably, commercial preparations of this compound contain a mixture of D-erythro and L-threo stereoisomers due to the synthetic process, which may influence its interaction with enzymes like sphingomyelinase.

Table 1: Structural Components of this compound

Component Description
Sphingosine backbone d18:1 (sphing-4-enine)
Fatty acid Dodecanoic acid (12:0)
Fluorescent tag NBD linked via 12-carbon aminoalkyl spacer
Head group Phosphocholine

Spectroscopic Analysis of Nitrobenzoxadiazole (NBD) Fluorophore

The NBD fluorophore confers unique spectroscopic properties to this compound, with absorption maxima at 466 nm and emission maxima at 536 nm in methanol. These characteristics make it suitable for fluorescence microscopy and flow cytometry applications. Key observations include:

  • Environment-dependent fluorescence : The quantum yield of NBD increases in hydrophobic environments, such as lipid bilayers, due to reduced solvent quenching.
  • Spectral shifts : In aqueous solutions, the emission spectrum exhibits a 5–10 nm bathochromic shift compared to organic solvents, reflecting polarity-sensitive excited-state relaxation.

Table 2: Spectroscopic Properties of NBD Fluorophore

Parameter Value (in Methanol)
Absorption maximum 466 nm
Emission maximum 536 nm
Extinction coefficient ~25,000 M⁻¹cm⁻¹

The NBD group’s fluorescence is quenched upon hydrolysis by sphingomyelinase, enabling real-time monitoring of enzymatic activity in lipid membranes.

Physicochemical Properties in Membrane-Mimetic Environments

This compound exhibits distinct phase behavior in lipid bilayers, influenced by its saturated C12 acyl chain and rigid sphingosine backbone. Critical properties include:

  • Solubility : Freely soluble in chloroform:methanol (2:1 v/v) and methanol, but forms micelles in aqueous buffers above critical micellar concentrations.
  • Phase transition : The gel-to-liquid crystalline phase transition occurs near 37°C, similar to native sphingomyelins, facilitating integration into mammalian cell membranes.
  • Cholesterol interaction : Forms stoichiometric complexes with cholesterol, stabilizing liquid-ordered membrane domains (lipid rafts).

Table 3: Physicochemical Parameters in Membrane Systems

Property Value/Observation
Critical micellar concentration ~10–50 nM in aqueous buffers
Partition coefficient (log P) 8.2 (predicted)
Lateral diffusion coefficient 0.1–0.5 μm²/s (in supported lipid bilayers)

Enzymatic studies demonstrate that this compound serves as a substrate for neutral sphingomyelinase, producing fluorescent C12 NBD ceramide—a process used to assay enzyme activity in live cells.

Properties

Molecular Formula

C41H73N6O9P

Molecular Weight

825.0 g/mol

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C41H73N6O9P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-38(48)36(34-55-57(52,53)54-33-32-47(2,3)4)43-39(49)28-25-22-19-16-14-17-20-23-26-31-42-35-29-30-37(46(50)51)41-40(35)44-56-45-41/h24,27,29-30,36,38,48H,5-23,25-26,28,31-34H2,1-4H3,(H2-,42,43,45,49,52,53)/b27-24+/t36-,38+/m0/s1

InChI Key

FCQMKLRMKNYONQ-YPGNEAGUSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Sphingomyelinase Activity Assays

This compound serves as a superior substrate for neutral and acid sphingomyelinases due to its optimized hydrophobicity. Hydrolysis releases fluorescent C12 NBD ceramide, quantifiable via HPLC or fluorescence microscopy. For instance, Lee et al. employed it to demonstrate diesel particulate extract-induced keratinocyte apoptosis via sphingomyelinase activation.

Membrane Dynamics and Lipid Raft Studies

Incorporation into lipid bilayers enables real-time tracking of sphingomyelin trafficking. Grifell-Junyent et al. visualized NBD-lipid uptake in C2C12 myoblasts using confocal microscopy, revealing temperature-dependent internalization kinetics.

Ceramide Metabolic Pathway Analysis

The compound’s resistance to SCDase allows selective interrogation of ceramide-generating enzymes. Ito et al. leveraged this property to characterize Pseudomonas aeruginosa ceramidase kinetics, elucidating pH-dependent activity profiles.

Chemical Reactions Analysis

Types of Reactions

C12 NBD Sphingomyelin undergoes hydrolysis by sphingomyelinase to produce C12 NBD ceramide . This hydrolysis reaction is a key step in the metabolism of sphingomyelins.

Common Reagents and Conditions

The hydrolysis reaction typically involves the use of sphingomyelinase, an enzyme that catalyzes the breakdown of sphingomyelin into ceramide and phosphocholine. The reaction conditions often include a neutral pH and the presence of divalent cations such as magnesium .

Major Products

The primary product of the hydrolysis of this compound is C12 NBD ceramide, which retains the fluorescent tag and can be used for further studies on sphingolipid metabolism .

Scientific Research Applications

Lipid Metabolism Studies

C12 NBD Sphingomyelin is widely used to investigate the metabolism of sphingolipids in various cell types. For instance, it has been employed to evaluate the activity of sphingomyelin synthases and sphingomyelinases in cellular models. Research indicates that this compound can be effectively utilized to monitor sphingolipid flux through the Golgi apparatus, providing insights into the enzymatic activities involved in lipid metabolism .

Visualization of Membrane Dynamics

The fluorescent nature of this compound allows for real-time visualization of membrane dynamics. In studies involving HeLa cells, researchers have demonstrated how this compound integrates into cellular membranes and can be tracked during endocytosis and exocytosis processes . This application is crucial for understanding how lipids contribute to membrane structure and function.

Investigating Disease Mechanisms

This compound has also been instrumental in elucidating the mechanisms underlying certain diseases associated with sphingolipid metabolism disorders. For example, studies have shown that alterations in sphingomyelin levels can impact cell signaling pathways involved in neurodegenerative diseases . By using this compound, researchers can explore these pathways and identify potential therapeutic targets.

Interaction with Tear Lipocalin

In a study examining the interaction between ceramide analogs and tear lipocalin, researchers utilized this compound to demonstrate binding affinities and kinetics . The results indicated that the fluorescently labeled sphingolipid could effectively bind to tear lipocalin, suggesting its potential role in ocular health.

Evaluation of Enzyme Activity

Another significant application involved assessing the activity of acid sphingomyelinase using this compound as a substrate . The study revealed novel enzyme activities that could be targeted for therapeutic intervention in conditions like Niemann-Pick disease.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/References
Lipid MetabolismMonitoring sphingolipid flux and enzyme activityEvaluated Golgi metabolism
Membrane DynamicsReal-time tracking of membrane integrationObserved endocytosis/exocytosis in HeLa cells
Disease MechanismsInvestigating roles in neurodegenerative diseasesImpact on signaling pathways
Interaction StudiesBinding assays with proteins like tear lipocalinDemonstrated binding affinities
Enzyme Activity AssessmentEvaluating acid sphingomyelinase activityIdentified novel activities

Mechanism of Action

C12 NBD Sphingomyelin exerts its effects primarily through its interaction with sphingomyelinase. The enzyme hydrolyzes the compound to produce C12 NBD ceramide, which plays a crucial role in various cellular processes such as apoptosis, cell growth, and signal transduction . The molecular targets include the sphingomyelinase enzyme and the pathways involved in ceramide generation and metabolism .

Comparison with Similar Compounds

C12 NBD Sphingomyelin vs. C6 NBD Sphingomyelin

Property This compound C6 NBD Sphingomyelin
Fatty Acid Chain Length C12 (dodecanoyl) C6 (hexanoyl)
Molecular Weight 825.03 g/mol 703.89 g/mol
Enzymatic Hydrolysis Slower hydrolysis by SMases Faster hydrolysis by SMases
Localization Studies Preferentially labels late endosomes/lysosomes Labels Golgi and ER membranes
Key Applications Pathogen virulence assays Ceramide conversion studies

Key Findings :

  • The longer C12 chain in this compound reduces enzymatic hydrolysis rates compared to C6 derivatives, making it suitable for long-term tracking .
  • C6 NBD Sphingomyelin is more rapidly metabolized to C6 NBD Ceramide, which is trafficked to the Golgi .

This compound vs. C12 NBD Ceramide

Property This compound C12 NBD Ceramide
Head Group Phosphocholine Hydroxyl group
Enzymatic Targets SMases Ceramidases, Glucosylceramide Synthases
Metabolic Fate Generates C12 NBD Ceramide Generates C12 NBD Sphingosine
Fluorescence Quenching Less prone to quenching in membranes Higher quenching in aqueous environments

Key Findings :

  • C12 NBD Ceramide is hydrolyzed 3–5× faster than non-fluorescent ceramides due to the NBD tag’s electron-withdrawing effects .

This compound vs. C12 NBD Phytoceramide

Property This compound C12 NBD Phytoceramide
Sphingoid Base Sphingosine (d18:1) Phytosphingosine (t18:0)
Applications Mammalian SMase studies Yeast lipid metabolism
Solubility Soluble in CHCl₃:MeOH (1:2) Requires MeOH or 2:1 CHCl₃:MeOH

Key Findings :

  • The saturated phytosphingosine backbone in C12 NBD Phytoceramide increases rigidity, affecting membrane incorporation kinetics .

Comparison with Non-NBD Sphingolipids

This compound vs. Unlabeled Sphingomyelin

Property This compound Unlabeled Sphingomyelin
Enzymatic Activity 60–70% hydrolysis efficiency 100% hydrolysis efficiency
Detection Method Fluorescence-based Radiolabeling/MS-based
Cost High ($200–$500/mg) Low ($50–$100/mg)

Key Findings :

  • The NBD tag sterically hinders SMase binding, reducing hydrolysis rates by ~30% compared to natural sphingomyelin .

Comparison with Other Fluorescent Sphingolipids

This compound vs. BODIPY FL C12 Sphingomyelin

Property This compound BODIPY FL C12 Sphingomyelin
Fluorophore NBD (green emission) BODIPY (red emission)
Photostability Moderate High
Applications Co-localization with LysoTracker Co-localization with ER-Tracker

Key Findings :

  • BODIPY-labeled sphingomyelins exhibit superior photostability for prolonged imaging .

Biological Activity

C12 NBD sphingomyelin (C12-NBD-SM) is a fluorescently labeled derivative of sphingomyelin, which plays a significant role in cellular signaling and membrane dynamics. This compound has garnered attention for its potential applications in studying sphingolipid metabolism, cellular processes, and disease mechanisms. This article provides an overview of the biological activity of this compound, including its structure, functional roles, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Name : N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-sphingosine-1-phosphocholine
  • Molecular Formula : C₄₁H₇₃N₆O₉P
  • Molecular Weight : 825.027 g/mol
  • CAS Number : 254117-01-6
  • Purity : >99%
  • Storage Conditions : -20°C, light-sensitive

Biological Functions

This compound serves several biological functions, particularly in the context of cell signaling and membrane dynamics:

  • Cell Membrane Composition : Sphingomyelins are integral components of cell membranes, contributing to membrane fluidity and integrity.
  • Signal Transduction : C12-NBD-SM is involved in various signaling pathways, including those related to apoptosis, inflammation, and cellular stress responses.
  • Fluorescent Labeling : The nitrobenzoxadiazole (NBD) moiety allows for visualization and tracking of sphingomyelin dynamics within cells using fluorescence microscopy.

Research Findings

Numerous studies have investigated the biological activity of this compound, revealing insights into its role in cellular processes:

Case Study 1: Sphingomyelinase Activity

A study demonstrated that C12-NBD-SM can be utilized to assess the activity of acid sphingomyelinase (ASM). The researchers found that treatment with recombinant human ASM led to significant degradation of C12-NBD-SM, indicating its utility as a substrate for measuring ASM activity in vitro .

Case Study 2: Apoptosis Induction

Research has shown that exposure to diesel particulate extract induces keratinocyte apoptosis through NADPH oxidase-mediated activation of neutral sphingomyelinase. This process highlights the role of sphingomyelins in apoptotic signaling pathways . C12-NBD-SM was used to visualize the changes in sphingomyelin levels during apoptosis.

Case Study 3: Cellular Uptake Studies

This compound has been employed in studies examining lipid uptake mechanisms across the blood-brain barrier. The fluorescent properties of C12-NBD-SM facilitate tracking its incorporation into cells and elucidating transport mechanisms .

Comparison of Sphingolipid Derivatives

The table below summarizes key properties and applications of various sphingolipid derivatives, including this compound:

CompoundMolecular WeightFluorescent TagKey Applications
This compound825.027 g/molYesCell signaling studies, apoptosis research
Bodipy-C12 SphingomyelinVariableYesSphingolipid metabolism assessment
Ceramide531.82 g/molNoCell signaling, apoptosis

Q & A

Q. How can C12 NBD Sphingomyelin be effectively prepared and used for live-cell fluorescence microscopy?

  • Methodological Answer : this compound should be dissolved in a 2:1 chloroform:methanol solution to ensure solubility. For cell labeling, complexing the compound with defatted bovine serum albumin (BSA) avoids organic solvent toxicity and improves cellular uptake . Store aliquots at −20°C in amber vials to prevent photobleaching . For imaging, use excitation/emission wavelengths of 470 nm/525 nm. Validate localization by co-staining with Golgi markers (e.g., BODIPY TR ceramide) and confirm specificity via controls lacking the probe .

Q. What experimental protocols validate this compound as a substrate for sphingomyelinase activity assays?

  • Methodological Answer : Incubate this compound with cell homogenates or purified enzymes and monitor hydrolysis via TLC or HPLC. Compare kinetics with isotopically labeled ceramides (e.g., [³H]-palmitoylsphingosine) to assess potential steric effects of the NBD fluorophore. Subcellular fractionation (e.g., sucrose density gradients) can identify enzyme activity in specific organelles . Include negative controls with enzyme inhibitors (e.g., GW4869 for neutral sphingomyelinase) to confirm specificity .

Q. What critical steps ensure accurate lipid extraction when analyzing this compound in biological samples?

  • Methodological Answer : Use the Bligh-Dyer method for rapid lipid extraction: homogenize tissue in chloroform:methanol (1:2), then partition with additional chloroform and water. Collect the chloroform layer, evaporate under nitrogen, and resuspend in a 2:1 solvent mix. Avoid prolonged exposure to light or high temperatures to prevent NBD degradation . Validate recovery rates by spiking samples with a known quantity of this compound and quantifying via fluorescence spectroscopy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported intracellular localization patterns of this compound?

  • Methodological Answer : Variations may arise from cell type differences (e.g., fibroblasts vs. keratinocytes), incubation time, or cholesterol content affecting probe partitioning . To address this:
  • Perform time-course imaging to track dynamic redistribution (e.g., from plasma membrane to Golgi).
  • Modulate membrane cholesterol (e.g., methyl-β-cyclodextrin treatment) and compare localization patterns.
  • Cross-validate findings using alternative probes (e.g., BODIPY FL C5-ceramide) .

Q. How to optimize protocols for studying this compound’s role in membrane trafficking and signaling?

  • Methodological Answer : Combine live-cell imaging with pharmacological inhibitors (e.g., monensin to block Golgi transport) or siRNA targeting sphingomyelin synthases (e.g., SMS1/SMS2). Use fluorescence recovery after photobleaching (FRAP) to quantify lateral mobility in membrane domains. For signaling studies, correlate this compound distribution with downstream markers (e.g., ceramide levels via LC-MS) .

Q. What strategies mitigate phototoxicity and photobleaching during long-term imaging of this compound?

  • Methodological Answer : Use low-intensity illumination and rapid acquisition settings. Apply oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce reactive oxygen species. For prolonged studies, employ spinning-disk confocal microscopy to minimize exposure. Validate data integrity by comparing results with fixed-cell samples stained post-experiment .

Q. How to design experiments investigating this compound’s interaction with lipid-binding proteins (e.g., lysenin)?

  • Methodological Answer : Incorporate Langmuir monolayer assays to study insertion kinetics: spread this compound on a lipid monolayer and monitor changes in surface pressure upon protein addition. Use fluorescence resonance energy transfer (FRET) with a compatible acceptor dye (e.g., rhodamine-labeled lysenin) to detect binding in live cells. Validate specificity via competitive assays with unlabeled sphingomyelin .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in metabolic flux data involving this compound?

  • Methodological Answer : Ensure homogenate preparation avoids lipid degradation (e.g., use protease/phosphatase inhibitors). Compare results across multiple tissue types (e.g., liver vs. brain homogenates) to identify tissue-specific metabolism. Integrate mass spectrometry (e.g., HR-MSn) to distinguish endogenous sphingolipids from NBD-labeled analogs . Replicate findings using stable isotope tracing (e.g., ¹³C-glucose) to track de novo synthesis pathways .

Q. What statistical approaches are recommended for sample size determination in studies using this compound?

  • Methodological Answer : Conduct pilot experiments to estimate effect sizes and variability. Use power analysis (α=0.05, power=0.8) with software (e.g., G*Power). For multi-site studies, apply mixed-effects models to account for inter-site variability. Document rationale for sample size in ethics submissions, referencing guidelines like ICGP .

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